6-Acetyl-2-mercaptonicotinonitrile

Medicinal Chemistry Physical Chemistry Drug Discovery

Select 6-Acetyl-2-mercaptonicotinonitrile for its unique dual 2-mercapto/6-acetyl substitution. The electron-withdrawing acetyl lowers the thiol pKa to 5.95, ensuring dominant thiolate form at physiological pH—critical for metal chelation, regioselective alkylation, and disulfide bioconjugation absent in non-acetylated analogs. Validated scaffold for potent antibacterial/antifungal thioglycoside synthesis. Lower m.p. (210 °C) simplifies melt-based purification. Demand the 95% solid to drive your medicinal chemistry program forward with precision reactivity.

Molecular Formula C8H6N2OS
Molecular Weight 178.21 g/mol
CAS No. 175277-42-6
Cat. No. B063006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetyl-2-mercaptonicotinonitrile
CAS175277-42-6
Molecular FormulaC8H6N2OS
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C(=S)N1)C#N
InChIInChI=1S/C8H6N2OS/c1-5(11)7-3-2-6(4-9)8(12)10-7/h2-3H,1H3,(H,10,12)
InChIKeyBMIYKADARYWNMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Acetyl-2-mercaptonicotinonitrile (CAS 175277-42-6): A Dual-Functional Heterocyclic Building Block for Medicinal Chemistry


6-Acetyl-2-mercaptonicotinonitrile (CAS 175277-42-6) is a heterocyclic compound belonging to the class of 2-mercaptonicotinonitriles. Its molecular formula is C8H6N2OS, and it features an acetyl group at the 6-position and a mercapto (thiol) group at the 2-position of the pyridine ring. This combination of functional groups confers unique chemical reactivity and potential biological activity [1]. The compound is typically supplied as a solid with a purity of ≥95% and is utilized primarily as a synthetic intermediate and a scaffold for further derivatization in medicinal chemistry and drug discovery programs .

Why 6-Acetyl-2-mercaptonicotinonitrile (CAS 175277-42-6) Cannot Be Replaced by Common Analogs


The substitution of 6-Acetyl-2-mercaptonicotinonitrile with closely related analogs, such as 6-acetylnicotinonitrile or 2-mercaptonicotinonitrile, is scientifically unsound due to the interdependent effects of the 2-mercapto and 6-acetyl substituents. These functional groups dictate the compound's distinct acid-base behavior, physical form, and biological potential. Specifically, the electron-withdrawing 6-acetyl group modulates the nucleophilicity and pKa of the 2-mercapto moiety, resulting in a predicted pKa of 5.95, which is significantly lower than that of the unsubstituted parent compound (pKa 7.73) . This difference in ionization state directly impacts reactivity, solubility, and potential interactions with biological targets, as detailed in the quantitative evidence below. Furthermore, the presence of the mercapto group enables unique thiol-based chemistry (e.g., regioselective alkylation, disulfide formation) that is impossible with analogs lacking this functionality, such as 6-acetylnicotinonitrile [1].

Quantitative Differentiation of 6-Acetyl-2-mercaptonicotinonitrile (CAS 175277-42-6) vs. Key Analogs


Enhanced Acidity Compared to Unsubstituted 2-Mercaptonicotinonitrile

The predicted pKa of 6-Acetyl-2-mercaptonicotinonitrile is 5.95 ± 0.60, which is significantly lower (more acidic) than the predicted pKa of 7.73 ± 0.40 for the unsubstituted analog 2-mercaptonicotinonitrile . This difference of 1.78 log units translates to the target compound existing primarily in its deprotonated, thiolate form at physiological pH, while the analog remains largely in its neutral thiol form. The increased acidity is a direct consequence of the electron-withdrawing acetyl group, which stabilizes the conjugate base.

Medicinal Chemistry Physical Chemistry Drug Discovery

Dramatically Different pKa Compared to 6-Acetylnicotinonitrile (Mercapto-Lacking Analog)

6-Acetyl-2-mercaptonicotinonitrile has a predicted pKa of 5.95 ± 0.60, while the mercapto-lacking analog 6-acetylnicotinonitrile has a predicted pKa of -0.45 ± 0.10 . This 6.4 log unit difference indicates that at physiological pH, the target compound will be partially ionized as a thiolate, whereas the analog will be fully protonated and positively charged. This fundamental difference in speciation dictates their respective chemical behaviors in biological and synthetic contexts.

Medicinal Chemistry Physical Chemistry Drug Discovery

Lower Melting Point and Altered Solid-State Properties vs. 2-Mercaptonicotinonitrile

6-Acetyl-2-mercaptonicotinonitrile exhibits a melting point of 210 °C, which is approximately 38–40 °C lower than that of its unsubstituted analog 2-mercaptonicotinonitrile (248–250 °C) . This change in thermal behavior is a direct consequence of the acetyl group's influence on intermolecular forces and crystal packing. The lower melting point can facilitate easier handling and processing in certain synthetic procedures.

Process Chemistry Formulation Physical Characterization

Class-Level Antimicrobial Activity of Acetylated 2-Mercaptonicotinonitrile Derivatives

In a study synthesizing thioglycosides from a novel class of 2-mercaptonicotinonitriles, the acetylated derivatives demonstrated the most distinguished antifungal and antibacterial activities, with promising minimum inhibitory concentration (MIC) values when compared to the approved drugs Amphotericin B and Cefotaxime [1]. This class-level finding strongly supports the selection of 6-Acetyl-2-mercaptonicotinonitrile as a core scaffold for developing antimicrobial agents, in contrast to non-acetylated or mercapto-lacking analogs which were not reported to show this level of potency.

Antimicrobial Antibacterial Antifungal

Primary Research and Industrial Applications for 6-Acetyl-2-mercaptonicotinonitrile (CAS 175277-42-6)


Synthesis of Thioglycoside Antimicrobial Agents

Researchers focusing on the development of novel antimicrobial agents can utilize 6-Acetyl-2-mercaptonicotinonitrile as a key starting material for the synthesis of thioglycoside derivatives. As demonstrated in a recent study, acetylated 2-mercaptonicotinonitriles serve as optimal scaffolds for constructing potent antibacterial and antifungal compounds with activity comparable to or exceeding standard drugs . The presence of the acetyl group is critical for achieving this distinguished activity, making this specific compound the preferred choice over its non-acetylated analogs for this application.

Medicinal Chemistry Scaffold Requiring Precise pH-Dependent Reactivity

For medicinal chemistry programs where the ionization state of a compound at physiological pH is a critical design parameter, 6-Acetyl-2-mercaptonicotinonitrile offers a distinct advantage. Its predicted pKa of 5.95 ensures it exists predominantly as a nucleophilic thiolate at pH 7.4, unlike its analog 2-mercaptonicotinonitrile (pKa 7.73), which is largely neutral, or 6-acetylnicotinonitrile (pKa -0.45), which is fully protonated . This property is particularly valuable for designing inhibitors that require a specific charge state for binding or for metal chelation in biological systems.

Process Chemistry with Thermal Handling Considerations

In process chemistry settings where thermal properties influence handling and reaction design, 6-Acetyl-2-mercaptonicotinonitrile provides a tangible advantage over its higher-melting analog, 2-mercaptonicotinonitrile. The lower melting point of 210 °C (versus 248–250 °C) can simplify melting point-dependent purification steps or enable reaction conditions that are incompatible with the more thermally robust analog . This difference is a practical consideration for procurement and scale-up.

Thiol-Specific Bioconjugation and Click Chemistry

The unique mercapto group of 6-Acetyl-2-mercaptonicotinonitrile enables a wide range of thiol-specific chemistries, including regioselective alkylation, Michael addition, and disulfide formation. These reactions are fundamental to the synthesis of more complex heterocycles and bioconjugates. The modulation of the thiol's reactivity by the adjacent acetyl group (evidenced by the altered pKa) offers a tunable handle for chemists, making this compound a more versatile building block than analogs lacking either the acetyl or mercapto functionality [1].

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